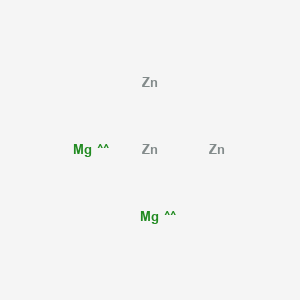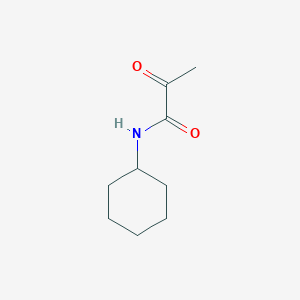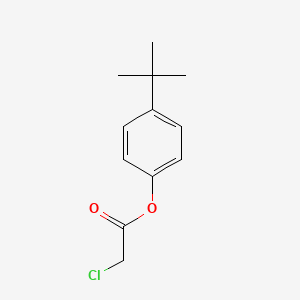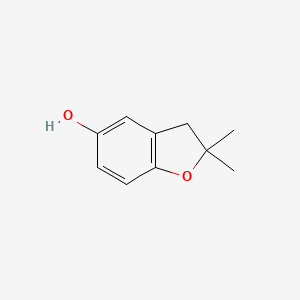![molecular formula C21H25NO3 B14721961 4-[(E)-{[4-(Heptyloxy)phenyl]methylidene}amino]benzoic acid CAS No. 15012-51-8](/img/structure/B14721961.png)
4-[(E)-{[4-(Heptyloxy)phenyl]methylidene}amino]benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(E)-{[4-(Heptyloxy)phenyl]methylidene}amino]benzoic acid is an organic compound that belongs to the class of benzoic acids It features a heptyloxy group attached to a phenyl ring, which is further connected to a benzoic acid moiety through an imine linkage
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-{[4-(Heptyloxy)phenyl]methylidene}amino]benzoic acid typically involves a multi-step process:
Formation of the Heptyloxyphenyl Intermediate: The initial step involves the alkylation of phenol with heptyl bromide to form 4-heptyloxyphenol.
Formation of the Imine Linkage: The 4-heptyloxyphenol is then reacted with 4-formylbenzoic acid under acidic conditions to form the imine linkage, resulting in the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
4-[(E)-{[4-(Heptyloxy)phenyl]methylidene}amino]benzoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction can lead to the formation of amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be used under appropriate conditions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and reduced aromatic compounds.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Aplicaciones Científicas De Investigación
4-[(E)-{[4-(Heptyloxy)phenyl]methylidene}amino]benzoic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of materials with specific properties, such as liquid crystals.
Mecanismo De Acción
The mechanism of action of 4-[(E)-{[4-(Heptyloxy)phenyl]methylidene}amino]benzoic acid involves its interaction with specific molecular targets. The imine linkage and aromatic rings allow it to interact with enzymes and receptors, potentially modulating their activity. The exact pathways and targets would depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
4-(Heptyloxy)benzoic acid: Similar structure but lacks the imine linkage.
Phenylboronic acid: Contains a phenyl group with boronic acid functionality.
4-(Heptyloxy)phenylboronic acid: Similar structure with boronic acid functionality.
Uniqueness
4-[(E)-{[4-(Heptyloxy)phenyl]methylidene}amino]benzoic acid is unique due to the presence of both the heptyloxy group and the imine linkage, which confer specific chemical and physical properties. This makes it distinct from other similar compounds and suitable for specialized applications.
Propiedades
Número CAS |
15012-51-8 |
|---|---|
Fórmula molecular |
C21H25NO3 |
Peso molecular |
339.4 g/mol |
Nombre IUPAC |
4-[(4-heptoxyphenyl)methylideneamino]benzoic acid |
InChI |
InChI=1S/C21H25NO3/c1-2-3-4-5-6-15-25-20-13-7-17(8-14-20)16-22-19-11-9-18(10-12-19)21(23)24/h7-14,16H,2-6,15H2,1H3,(H,23,24) |
Clave InChI |
NPVHJKPYGZUIOB-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCOC1=CC=C(C=C1)C=NC2=CC=C(C=C2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4,5-Dimethylhexahydropyrimido[4,5-d]pyrimidine-2,7(1H,3H)-dione](/img/structure/B14721904.png)

![(5Z)-5-[(3,4-dichlorophenyl)methylidene]-3-ethyl-1,3-thiazolidine-2,4-dione](/img/structure/B14721908.png)

![4-Tert-butyl-2,6-bis{[(2,4,4-trimethylpentan-2-yl)amino]methyl}phenol](/img/structure/B14721918.png)
silane](/img/structure/B14721922.png)





![2,14-dioxapentacyclo[14.8.0.04,13.06,11.018,23]tetracosa-1(24),4,6,8,10,12,16,18,20,22-decaene-3,15-dione](/img/structure/B14721973.png)

